molecular formula C20H24ClNO6 B3847321 4-{4-[(4-chloro-1-naphthyl)oxy]butyl}morpholine oxalate

4-{4-[(4-chloro-1-naphthyl)oxy]butyl}morpholine oxalate

Cat. No. B3847321
M. Wt: 409.9 g/mol
InChI Key: NUMFWYKMAGPSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(4-chloro-1-naphthyl)oxy]butyl}morpholine oxalate, also known as SB-334867-A, is a selective orexin receptor antagonist. Orexin receptors are involved in regulating sleep, wakefulness, and appetite. The discovery of SB-334867-A has led to significant advancements in understanding the role of orexin receptors in various physiological processes.

Mechanism of Action

4-{4-[(4-chloro-1-naphthyl)oxy]butyl}morpholine oxalate selectively blocks the orexin-1 receptor, which is involved in regulating wakefulness and appetite. By blocking this receptor, 4-{4-[(4-chloro-1-naphthyl)oxy]butyl}morpholine oxalate reduces wakefulness and appetite, leading to potential therapeutic applications in sleep disorders and obesity.
Biochemical and Physiological Effects:
4-{4-[(4-chloro-1-naphthyl)oxy]butyl}morpholine oxalate has been shown to reduce anxiety-like behavior in animal models, suggesting a potential anxiolytic effect. In addition, it has been shown to reduce drug-seeking behavior in animal models, suggesting a potential anti-addictive effect. 4-{4-[(4-chloro-1-naphthyl)oxy]butyl}morpholine oxalate has also been shown to reduce food intake and body weight in animal models, suggesting a potential use in the treatment of obesity.

Advantages and Limitations for Lab Experiments

The selective nature of 4-{4-[(4-chloro-1-naphthyl)oxy]butyl}morpholine oxalate makes it a valuable tool for studying the role of orexin-1 receptors in physiological processes. However, its limited solubility and potential toxicity at high doses can pose challenges in experimental design.

Future Directions

Future research on 4-{4-[(4-chloro-1-naphthyl)oxy]butyl}morpholine oxalate could focus on its potential therapeutic applications in sleep disorders, obesity, and drug addiction. In addition, further studies could explore the potential anxiolytic and antidepressant effects of 4-{4-[(4-chloro-1-naphthyl)oxy]butyl}morpholine oxalate. The development of more potent and selective orexin receptor antagonists could also lead to new therapeutic options for these conditions.

Scientific Research Applications

4-{4-[(4-chloro-1-naphthyl)oxy]butyl}morpholine oxalate has been extensively studied in preclinical and clinical research for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and anti-addictive effects in animal models. In addition, 4-{4-[(4-chloro-1-naphthyl)oxy]butyl}morpholine oxalate has been studied for its potential use in the treatment of sleep disorders, obesity, and drug addiction.

properties

IUPAC Name

4-[4-(4-chloronaphthalen-1-yl)oxybutyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2.C2H2O4/c19-17-7-8-18(16-6-2-1-5-15(16)17)22-12-4-3-9-20-10-13-21-14-11-20;3-1(4)2(5)6/h1-2,5-8H,3-4,9-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMFWYKMAGPSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCOC2=CC=C(C3=CC=CC=C32)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Chloronaphthalen-1-yl)oxybutyl]morpholine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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